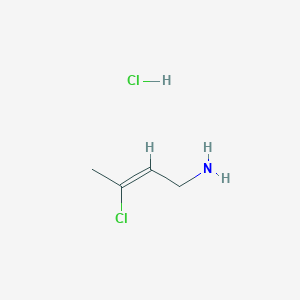3-Chloro-but-2-enylamine hydrochloride
CAS No.: 30562-01-7
Cat. No.: VC4827261
Molecular Formula: C4H9Cl2N
Molecular Weight: 142.02
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 30562-01-7 |
|---|---|
| Molecular Formula | C4H9Cl2N |
| Molecular Weight | 142.02 |
| IUPAC Name | (Z)-3-chlorobut-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H8ClN.ClH/c1-4(5)2-3-6;/h2H,3,6H2,1H3;1H/b4-2-; |
| Standard InChI Key | FNXILSDJRCHUDK-MKHFZPSSSA-N |
| SMILES | CC(=CCN)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Chloro-but-2-enylamine hydrochloride is characterized by a but-2-enyl backbone substituted with a chlorine atom at the third carbon and an amine group at the first position, stabilized as a hydrochloride salt. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2619-55-8 | |
| Molecular Formula | C₄H₉Cl₂N | |
| Molecular Weight | 142.03 g/mol | |
| SMILES | C/C(=C/CN)/Cl.Cl | |
| InChIKey | JKKBTAMRLCIUDD-DUXPYHPUSA-N | |
| Purity | ≥97% |
The (E)-isomer configuration predominates in commercial samples, as confirmed by stereochemical analyses .
Physicochemical Properties
While solubility data in aqueous and organic solvents remain underreported, the compound’s hydrochloride salt form enhances stability and solubility in polar media . Thermal decomposition occurs above 200°C, with no measurable vapor pressure at standard conditions .
Synthesis and Industrial Production
Alkylation of Amines
The primary synthesis route involves the alkylation of primary amines with 1,3-dichlorobut-2-ene under controlled conditions . For example:
-
Reaction Setup: A mixture of 3-chlorobut-2-enol and ammonium hydroxide in tetrahydrofuran (THF) at 0–5°C.
-
Quenching: Addition of hydrochloric acid precipitates the hydrochloride salt .
-
Purification: Recrystallization from ethanol yields ≥97% purity .
Alternative methods employ Schotten-Baumann conditions, where 1,3-dichlorobut-2-ene reacts with benzylamine derivatives, followed by acidic workup .
Catalytic Optimization
Recent advances utilize basic Al₂O₃ or KF/Al₂O₃ composites to enhance reaction efficiency, achieving yields up to 78% . These catalysts mitigate byproduct formation, particularly oligomeric chlorinated amines .
Reactivity and Applications
Pharmaceutical Intermediates
The compound serves as a precursor to β-chlorocrotonaldehyde and methyl vinyl ketone, critical building blocks in antipsychotic and antifungal agents . For instance:
-
Cyclization Reactions: Under acidic conditions, it forms six-membered heterocycles used in serotonin receptor modulators .
-
Cross-Coupling: Palladium-catalyzed Suzuki reactions yield biaryl derivatives with antitumor activity .
Herbicide Synthesis
3-Chloro-but-2-enylamine hydrochloride is alkylated with phenoxyacetic acids to produce chlorinated herbicides, such as 2,4-DB (2,4-dichlorophenoxybutyric acid) . These compounds disrupt auxin signaling in broadleaf plants, enabling selective weed control .
Polymer Chemistry
The compound’s allylic chloride group participates in radical polymerization, forming poly(vinylamine) derivatives with applications in water-treatment resins and ion-exchange membranes .
| Hazard Parameter | Value |
|---|---|
| LD₅₀ (Rat, Oral) | 420 mg/kg |
| LC₅₀ (Inhalation) | 1.2 mg/L (4h exposure) |
Mitigation Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume